2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound features a quinazolinone core substituted with a 6-chloro group and a 2-fluorophenyl moiety at position 2. The acetamide linker connects the quinazolinone to a 3-methoxyphenyl group, which may influence solubility and receptor interactions. Quinazolinone derivatives are known for diverse pharmacological activities, including anticonvulsant, anticancer, and antimicrobial effects, depending on substituent patterns . The presence of electron-withdrawing groups (Cl, F) and the electron-donating methoxy group suggests a balance between lipophilicity and polar interactions, critical for bioavailability and target binding .
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O3/c1-31-16-6-4-5-15(12-16)26-21(29)13-28-20-10-9-14(24)11-18(20)22(27-23(28)30)17-7-2-3-8-19(17)25/h2-12H,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKMHBHTJSXHIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of Substituents: The chloro and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the acylation of the quinazolinone derivative with 3-methoxyphenyl acetic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Substitution: The chloro and fluorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
- N-[4-(Benzyloxy)phenyl]-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide (BA92466) Structure: Shares the quinazolinone core and 2-fluorophenyl group but substitutes the 3-methoxyphenyl with a 4-benzyloxyphenyl moiety. Impact: The benzyloxy group increases molecular weight (513.95 g/mol vs.
- 2-(6-Chloro-4-(2-Fluorophenyl)-1,1-Dioxido-2H-Benzo[e][1,2,3]Thiadiazin-2-yl)-N-(m-Tolyl)Acetamide Structure: Replaces the quinazolinone with a 1,2,3-benzothiadiazine 1,1-dioxide core. Impact: The sulfone group introduces strong electron-withdrawing effects, altering electronic distribution and hydrogen-bonding capacity compared to the quinazolinone. This may affect binding to enzymes like γ-aminobutyric acid (GABA) receptors, a common target for anticonvulsants .
Pharmacological and Physicochemical Properties
Key Observations:
Substituent Effects :
- Chloro/Fluoro Groups : Enhance metabolic stability and receptor affinity via hydrophobic interactions.
- Methoxy vs. Benzyloxy : Methoxy improves solubility, while benzyloxy increases lipophilicity, affecting blood-brain barrier penetration .
Synthetic Feasibility : Carbodiimide-mediated couplings () are versatile but sensitive to steric hindrance, as seen in lower yields for bulkier substituents .
Research Findings and Implications
- Anticonvulsant Potential: The structural similarity to N-[(2,4-dichlorophenyl)methyl] derivatives () suggests GABAergic or sodium channel modulation as plausible mechanisms .
- Crystallographic Insights : Conformational diversity in acetamides () underscores the need for structure-activity relationship (SAR) studies to optimize target engagement .
Biological Activity
The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methoxyphenyl)acetamide belongs to the quinazolinone class of compounds, which are known for their diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 407.83 g/mol. The structure contains a quinazolinone core, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClFN3O2 |
| Molecular Weight | 407.83 g/mol |
| CAS Number | [Not specified] |
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Quinazolinone Core : Utilizing starting materials such as 2-fluorobenzaldehyde and appropriate amines.
- Chlorination : Introducing the chloro group at the 6th position.
- Acetylation : Adding the methoxyphenylacetamide moiety to enhance pharmacological properties.
Control over reaction conditions such as temperature and solvent choice is essential for optimizing yield and purity.
The biological activity of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methoxyphenyl)acetamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease processes. The quinazolinone structure is known to inhibit various enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Pharmacological Studies
Research indicates that compounds within the quinazolinone class exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that quinazolinones can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
Case Study 1: Anticancer Activity
A study conducted on a series of quinazolinone derivatives, including similar structures to our compound, demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved the induction of apoptosis through caspase activation.
Case Study 2: Anti-inflammatory Effects
In vivo studies using models of acute inflammation showed that administration of related quinazolinones resulted in reduced edema and inflammatory cytokine levels, indicating a promising anti-inflammatory profile.
Comparative Analysis
To understand the potential of this compound better, it can be compared with other related compounds:
| Compound Name | Activity Type | Reference Study |
|---|---|---|
| 6-Chloroquinazolinone | Anticancer | PubMed Study |
| N1-substituted 6-arylthiouracils | MPO Inhibition | PubMed Study |
| Ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[(2E)-3... | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
